3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole
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Overview
Description
3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and indole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole involves its interaction with specific molecular targets in biological systems. This compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one
- 4-chloromethcathinone
- 2-aminoethyl methacrylate hydrochloride
Uniqueness
Compared to similar compounds, 3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its indole moiety, in particular, is known for its versatility in medicinal chemistry, making this compound a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
3-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-5-methoxy-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-26-16-4-5-19-17(12-16)18(13-23-19)14-7-10-25(11-8-14)20-6-9-22-21(24-20)15-2-3-15/h4-6,9,12-15,23H,2-3,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLIEVNVOGIOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C4=NC(=NC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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